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Cat. No.: B1597683

Get Quote

An In-Depth Technical Guide on the Molecular Structure, Synthesis, and Characterization of 3-
Chloro-3',5'-dimethyl-4'-methoxybenzophenone

This technical guide provides a comprehensive overview of 3-Chloro-3',5'-dimethyl-4'-
methoxybenzophenone, a substituted diaryl ketone of interest in medicinal chemistry and

materials science. This document is intended for researchers, scientists, and drug development

professionals, offering an in-depth exploration of its molecular structure, a detailed protocol for

its synthesis via Friedel-Crafts acylation, and a thorough analysis of its predicted spectroscopic

characteristics. The guide emphasizes the causal relationships behind experimental choices

and provides a framework for the practical synthesis and characterization of this and similar

molecules.

Introduction to Substituted Benzophenones
Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This

structural motif is prevalent in numerous biologically active natural products and synthetic

compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-
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inflammatory, and antiviral properties[1][2]. The versatility of the benzophenone scaffold allows

for fine-tuning of its electronic and photophysical properties through substitution on the phenyl

rings[3]. These modifications can significantly influence the molecule's biological activity and its

potential applications as a photosensitizer, photoinitiator, or UV filter[4].

3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone (CAS 61259-85-6) is an unsymmetrical

benzophenone featuring a chlorine substituent on one phenyl ring and dimethyl and methoxy

groups on the other. The presence of a halogen atom and electron-donating methoxy and

methyl groups suggests potential for diverse biological activities and applications in materials

science[1][5]. This guide will detail the synthetic route to this specific molecule and provide a

comprehensive, albeit predicted, analysis of its spectral data, which is currently not widely

available in the literature.

Synthesis of 3-Chloro-3',5'-dimethyl-4'-
methoxybenzophenone
The most direct and reliable method for synthesizing unsymmetrical benzophenones is the

Friedel-Crafts acylation[6][7]. This electrophilic aromatic substitution reaction involves the

acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid

catalyst[8].

Reaction Principle and Mechanism
The synthesis of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is achieved by the

Friedel-Crafts acylation of 3,5-dimethylanisole with 3-chlorobenzoyl chloride, using anhydrous

aluminum chloride (AlCl₃) as the Lewis acid catalyst. The mechanism proceeds in three key

stages:

Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of

the acyl chloride (3-chlorobenzoyl chloride), leading to the formation of a highly electrophilic

and resonance-stabilized acylium ion. This step is crucial for activating the acylating

agent[8].

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3,5-dimethylanisole

acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy and

dimethyl groups on this ring are ortho-, para-directing and activating, favoring substitution at
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the position para to the methoxy group (C4') due to steric hindrance at the ortho positions.

This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion

or sigma complex.

Deprotonation and Catalyst Regeneration: A weak base, typically [AlCl₄]⁻, removes a proton

from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and

regenerating the AlCl₃ catalyst. The final product forms a complex with AlCl₃, which is

subsequently hydrolyzed during the workup to yield the desired ketone.

Reaction Mechanism
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Step 1: Acylium Ion Formation

Step 2: Electrophilic Attack

Step 3: Deprotonation & Product Formation
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+ AlCl₃

AlCl₃
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- HCl
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3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone
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Click to download full resolution via product page

Caption: Mechanism of Friedel-Crafts Acylation.
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Reactant Properties
A thorough understanding of the reactants is essential for a safe and successful synthesis.

Property
3-Chlorobenzoyl
Chloride

3,5-
Dimethylanisole

Aluminum Chloride
(Anhydrous)

CAS Number 618-46-2[9] 874-63-5[10] 7446-70-0

Molecular Formula C₇H₄Cl₂O[3] C₉H₁₂O[10] AlCl₃

Molecular Weight 175.01 g/mol [3] 136.19 g/mol [6] 133.34 g/mol

Appearance
Clear, colorless

liquid[11]
Liquid[6] White to yellow solid

Boiling Point 225 °C[9] 193 °C[6] 180 °C (sublimes)

Density 1.367 g/mL at 20 °C[9] 0.963 g/mL at 25 °C[6] 2.44 g/cm³

Hazards

Corrosive, causes

severe skin burns and

eye damage, moisture

sensitive[9][12]

Combustible liquid,

toxic if swallowed or in

contact with skin

Corrosive, reacts

violently with

water[13]

Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure the

reaction is proceeding as expected.

Materials:

3,5-Dimethylanisole (1.0 eq)

3-Chlorobenzoyl chloride (1.05 eq)

Anhydrous Aluminum Chloride (1.2 eq)

Dichloromethane (CH₂Cl₂, anhydrous)

Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Deionized Water

Ice

Equipment:

Three-necked round-bottom flask

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

Addition funnel

Magnetic stirrer and stir bar

Ice-water bath

Separatory funnel

Rotary evaporator

Apparatus for gravity and vacuum filtration

Standard laboratory glassware

Synthesis Workflow

Reaction Setup Friedel-Crafts Acylation
(0°C to RT)

Add Reactants Quench with Ice/HClReaction Complete Liquid-Liquid Extraction
(DCM/H₂O)

Wash Organic Layer
(NaHCO₃, Brine) Dry over MgSO₄

Solvent Removal
(Rotary Evaporation)

Purification
(Recrystallization or Chromatography)

Crude Product Spectroscopic Analysis
(NMR, IR, MS)

Pure Product
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Caption: General workflow for synthesis and purification.

Procedure:

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic

stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire

apparatus should be flame-dried or oven-dried and assembled under a dry, inert atmosphere

(e.g., nitrogen or argon).

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq) and

anhydrous dichloromethane. Cool the suspension to 0 °C using an ice-water bath with gentle

stirring.

Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.05 eq) in a minimal amount of

anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to

the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The

formation of the acylium ion complex is often exothermic.

Aromatic Substrate Addition: Dissolve 3,5-dimethylanisole (1.0 eq) in anhydrous

dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction

mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing

a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step

hydrolyzes the aluminum chloride complex and should be performed in a well-ventilated

fume hood.

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice with dichloromethane.

Washing: Combine the organic layers and wash sequentially with deionized water, saturated

sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on

silica gel to afford the pure 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone.

Structural Characterization
As experimental data for 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone is not readily

available, the following spectroscopic characteristics are predicted based on the known effects

of the constituent functional groups and analysis of similar compounds.

Molecular Structure

Caption: 2D Structure of the target molecule.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the protons on both aromatic

rings and the methyl/methoxy groups.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.7 - 7.8 m 2H H-2, H-6

Protons ortho to

the carbonyl

group are

deshielded.

~7.4 - 7.6 m 2H H-4, H-5

Protons on the

chloro-

substituted ring.

~6.8 - 7.0 s 2H H-2', H-6'

Protons on the

electron-rich ring,

shielded by the

methoxy and

methyl groups.

~3.9 s 3H -OCH₃

Typical chemical

shift for a

methoxy group

attached to an

aromatic ring.

~2.3 s 6H -CH₃ (x2)

Typical chemical

shift for methyl

groups on an

aromatic ring.

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms

and their chemical environments.
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~195 C=O
The carbonyl carbon is highly

deshielded.

~160 C-4'

Aromatic carbon attached to

the electron-donating methoxy

group.

~138 C-1'
Quaternary carbon attached to

the carbonyl group.

~137 C-1
Quaternary carbon attached to

the carbonyl group.

~135 C-3
Aromatic carbon bearing the

chlorine atom.

~132 C-3', C-5'
Aromatic carbons bearing the

methyl groups.

~130 - 133 C-5, C-6 Aromatic CH carbons.

~128 - 130 C-2, C-4 Aromatic CH carbons.

~114 C-2', C-6'
Aromatic CH carbons ortho to

the methoxy group.

~60 -OCH₃ Carbon of the methoxy group.

~20 -CH₃
Carbons of the two methyl

groups.

Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group

and the aromatic rings.
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Predicted Wavenumber
(cm⁻¹)

Vibration Functional Group

~3050-3100 C-H stretch Aromatic C-H

~2850-2960 C-H stretch -CH₃, -OCH₃

~1660 C=O stretch Ketone

~1580-1600 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1050-1150 C-Cl stretch Aryl chloride

Predicted Mass Spectrometry (MS)
The mass spectrum (Electron Ionization) will show the molecular ion peak and characteristic

fragmentation patterns.

m/z Interpretation

274/276

[M]⁺ and [M+2]⁺ molecular ion peaks, with an

approximate 3:1 intensity ratio, characteristic of

a compound containing one chlorine atom.

139/141

Fragment corresponding to the 3-chlorobenzoyl

cation ([ClC₆H₄CO]⁺), also showing the isotopic

pattern for chlorine.

135
Fragment corresponding to the 4-methoxy-3,5-

dimethylphenyl cation ([CH₃OC₆H₂(CH₃)₂]⁺).

Potential Applications and Research Directions
While specific studies on 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone are scarce, its

structural features suggest several potential areas of research:

Medicinal Chemistry: The benzophenone scaffold is a well-established pharmacophore. The

combination of a halogenated ring, often associated with enhanced binding affinity and
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metabolic stability, and a substituted, electron-rich ring could lead to novel compounds with

anticancer, anti-inflammatory, or antimicrobial activities[1][2].

Photochemistry and Materials Science: As a benzophenone derivative, this molecule is

expected to possess interesting photophysical properties. It could be investigated as a

photoinitiator in polymerization reactions, a UV absorber in sunscreens and plastics, or as a

building block for organic light-emitting diodes (OLEDs)[4][5]. The specific substitution

pattern will influence its absorption spectrum and intersystem crossing efficiency.

Agrochemicals: Substituted benzophenones have been explored for their herbicidal and

insecticidal properties. The unique electronic and steric properties of this molecule could be

leveraged in the design of new agrochemicals.

Conclusion
This technical guide provides a comprehensive framework for the synthesis and

characterization of 3-Chloro-3',5'-dimethyl-4'-methoxybenzophenone. By detailing a robust

synthetic protocol based on the Friedel-Crafts acylation and providing a thorough, predictive

analysis of its spectroscopic properties, this document serves as a valuable resource for

researchers in organic synthesis, medicinal chemistry, and materials science. The insights

provided herein are intended to facilitate further investigation into the properties and potential

applications of this and structurally related benzophenone derivatives.
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